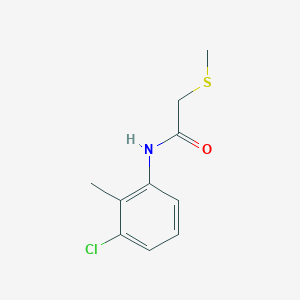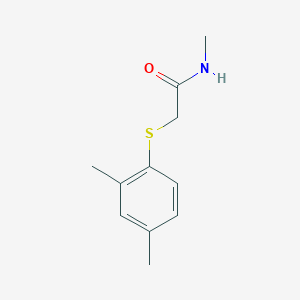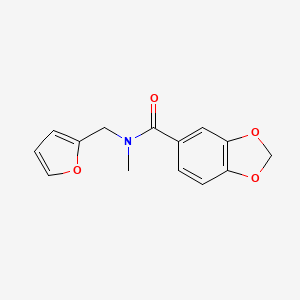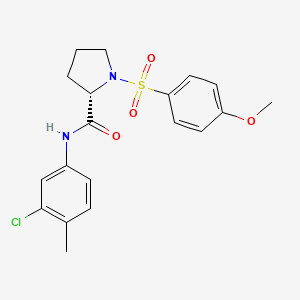
N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide, also known as BML-210, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit anti-inflammatory and anti-tumor properties.
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation. N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide inhibits the activation of NF-κB by preventing the phosphorylation of IκBα, which is a protein that regulates the activity of NF-κB. This results in the downregulation of inflammatory cytokines and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has also been found to inhibit the growth of various cancer cell lines. In addition, N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has been found to induce apoptosis in cancer cells. N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has also been found to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide in lab experiments is that it has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and anti-tumor properties, which makes it a promising candidate for the development of new drugs. Another advantage is that the synthesis of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide is relatively simple and can be carried out in a laboratory setting.
One limitation of using N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide in lab experiments is that it has not been tested extensively in vivo. Most of the studies on N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide have been carried out in vitro using cell lines. Another limitation is that the mechanism of action of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide is not fully understood. Further studies are needed to elucidate the exact mechanism of action of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide.
Orientations Futures
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide. One direction is to test its efficacy in animal models of inflammation and cancer. Another direction is to investigate the potential of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide as a therapeutic agent for other diseases such as autoimmune diseases and neurodegenerative diseases. Further studies are also needed to elucidate the exact mechanism of action of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide and to develop more potent derivatives of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide.
Méthodes De Synthèse
The synthesis of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide involves the reaction of 4-bromo-3-methylbenzene-1-carboxylic acid with hydrazine hydrate and acetic anhydride. The resulting product is then treated with acetic acid and acetic anhydride to obtain N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide. The synthesis of N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has been reported in the literature and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory and anti-tumor properties. Studies have shown that N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide can inhibit the production of inflammatory cytokines such as TNF-α and IL-6. N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide has also been found to inhibit the growth of various cancer cell lines.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-9-7-10(3-4-11(9)13)15-12(17)8-16-6-2-5-14-16/h2-7H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCUDCNJNNPVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-pyrazol-1-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475519.png)
![N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)


![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)


![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)

